2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with iodine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-iodopyridine.
Trifluoromethylation: The 2-bromo-4-iodopyridine is reacted with trifluoroacetic acid to introduce the trifluoromethyl group, forming 2-bromo-4-iodo-1-trifluoromethylpyridine.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as pesticides and herbicides due to their unique chemical properties .
Mechanism of Action
The mechanism of action of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity for specific targets, while the methoxy group can influence the compound’s solubility and distribution within biological systems .
Comparison with Similar Compounds
2-Iodo-4-(trifluoromethyl)pyridine: Lacks the methoxy group, which can affect its chemical reactivity and applications.
2-Iodo-6-methoxypyridine: Lacks the trifluoromethyl group, which can influence its biological activity and stability.
4-Iodo-2-(trifluoromethyl)pyridine:
Uniqueness: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of iodine, methoxy, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-iodo-6-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDQDOOXBBYXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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